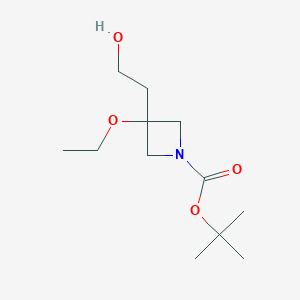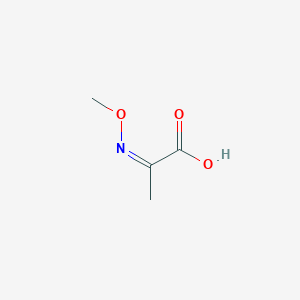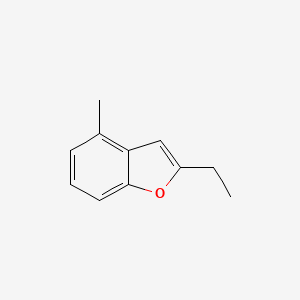
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes an isopropyl group, a pyrrolidine ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis, where specific strains of microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and the ability to produce the compound with high stereochemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isopropyl group or other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties
Mécanisme D'action
The mechanism by which (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-Isocitric Acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-cis-coutaric Acid: Another compound with a similar chiral configuration but different chemical properties
Uniqueness
What sets (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and in biological research .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(2R,3S)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 |
Clé InChI |
WFQXXZJFCIOVCE-CAHLUQPWSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC(=O)N[C@H]1C(=O)O |
SMILES canonique |
CC(C)C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)



![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)

![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)

![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)


